molecular formula C15H19NO3 B2615347 1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone CAS No. 924769-64-2

1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2615347
CAS No.: 924769-64-2
M. Wt: 261.321
InChI Key: QAJLHPPOYDXRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.321. It is not intended for human or veterinary use and is primarily used for research .


Synthesis Analysis

Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component in the synthesis of this compound . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is based on a chromanone or chroman-4-one scaffold . Chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are key to the synthesis of 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using techniques such as IR, NMR, and MS studies, emphasizing its structural integrity and stability. Studies have also utilized single crystal XRD analysis and Hirshfeld surfaces computational method to understand its molecular interactions and pharmacokinetics for potential biological applications (Govindhan et al., 2017).

Biological Relevance and Applications

  • Research has identified spiro[chromane-2,4'-piperidine]-4(3H)-one as an important pharmacophore, highlighting significant progress in the synthesis of derivatives for medicinal chemistry research. These studies focus on the potential utility of such compounds in developing new biologically active substances (Ghatpande et al., 2020).
  • Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been developed, showing good anti-fungal and anti-microbial activities, which further emphasizes the therapeutic potential of these compounds (Ghatpande et al., 2021).
  • Certain derivatives have been evaluated for their anticancer potential, indicating effective inhibition of tumor cell proliferation and suggesting their role as potential anticancer agents (Chitti et al., 2021).

Chemical Reactions and Mechanisms

  • The compound has been involved in various chemical reactions, including condensation reactions and alkylation studies, which provide insights into its reactivity and potential for creating diverse chemical entities (Halnor et al., 2006).

Potential CNS Agents

  • Synthesis and pharmacological evaluation of spiro[chromane-2,4'-piperidine] derivatives as structurally novel histone deacetylase (HDAC) inhibitors have been explored, indicating the potential of such compounds in treating various diseases by modulating epigenetic mechanisms (Varasi et al., 2011).

Future Directions

Piperidine and its derivatives, including 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone, play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the exploration of their diverse biological activities .

Properties

IUPAC Name

1-(7-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)5-4-12-2-3-13(18)10-14(12)19-15/h2-3,10,18H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJLHPPOYDXRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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